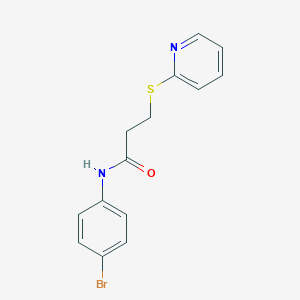![molecular formula C17H14ClN3O2S B285612 N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide](/img/structure/B285612.png)
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is a chemical compound that has been gaining attention in the scientific community due to its potential applications in various fields. This compound has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments.
作用机制
The mechanism of action of N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide is not fully understood. However, it has been suggested that it may exert its antibacterial and antifungal effects by inhibiting the synthesis of cell wall components. It has also been suggested that it may exert its anticancer effects by inducing apoptosis in cancer cells.
Biochemical and Physiological Effects:
This compound has been found to have biochemical and physiological effects. It has been found to inhibit the growth of various bacterial and fungal strains. It has also been found to induce apoptosis in cancer cells. In addition, it has been found to have low toxicity in vitro.
实验室实验的优点和局限性
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has several advantages for lab experiments. It is easy to synthesize and has been found to have low toxicity in vitro. It has also been found to have antibacterial, antifungal, and anticancer properties, making it a versatile compound for different applications.
However, there are also some limitations for lab experiments. The mechanism of action of this compound is not fully understood, which makes it difficult to optimize its use in different applications. In addition, further studies are needed to determine its toxicity in vivo.
未来方向
There are several future directions for the study of N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide. One direction is to study its potential use as a fluorescent probe for the detection of metal ions. Another direction is to study its potential use as a ligand for the synthesis of metal complexes. In addition, further studies are needed to optimize its use as an antibacterial, antifungal, and anticancer agent. Finally, more studies are needed to determine its toxicity in vivo and its potential use in clinical applications.
Conclusion:
In conclusion, this compound is a versatile compound that has potential applications in various fields. It has been synthesized using different methods and has been studied for its mechanism of action, biochemical and physiological effects, advantages, and limitations for lab experiments. Further studies are needed to optimize its use in different applications and to determine its toxicity in vivo.
合成方法
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide can be synthesized using different methods. One of the most common methods is the reaction of 3-chlorobenzoyl chloride with 5-phenyl-1,3,4-oxadiazole-2-thiol in the presence of triethylamine. The product obtained is then treated with 3-aminopropanol to get this compound.
科学研究应用
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide has been studied for its potential applications in various fields. It has been found to have antibacterial, antifungal, and anticancer properties. It has also been studied for its potential use as a fluorescent probe for the detection of metal ions. In addition, it has been used as a ligand for the synthesis of metal complexes.
属性
分子式 |
C17H14ClN3O2S |
|---|---|
分子量 |
359.8 g/mol |
IUPAC 名称 |
N-(3-chlorophenyl)-3-[(5-phenyl-1,3,4-oxadiazol-2-yl)sulfanyl]propanamide |
InChI |
InChI=1S/C17H14ClN3O2S/c18-13-7-4-8-14(11-13)19-15(22)9-10-24-17-21-20-16(23-17)12-5-2-1-3-6-12/h1-8,11H,9-10H2,(H,19,22) |
InChI 键 |
WMEAIKHEABUOQQ-UHFFFAOYSA-N |
SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC(=CC=C3)Cl |
规范 SMILES |
C1=CC=C(C=C1)C2=NN=C(O2)SCCC(=O)NC3=CC(=CC=C3)Cl |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(3-methylphenyl)propanamide](/img/structure/B285530.png)
![3-[(5-benzyl-1,3,4-oxadiazol-2-yl)sulfanyl]-N-(4-methylphenyl)propanamide](/img/structure/B285531.png)



![1-(4-tert-butylphenyl)-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]ethanone](/img/structure/B285539.png)
![N-(3-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285540.png)
![N-(naphthalen-1-yl)-3-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B285541.png)
![N-(4-chlorophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285542.png)
![N-(4-bromophenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285543.png)
![N-(2-methylphenyl)-3-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]propanamide](/img/structure/B285544.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(1-naphthyl)propanamide](/img/structure/B285549.png)
![N-(4-chlorophenyl)-3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]propanamide](/img/structure/B285551.png)
![3-[(4,6-dimethyl-2-pyrimidinyl)sulfanyl]-N-(2-methylphenyl)propanamide](/img/structure/B285552.png)
